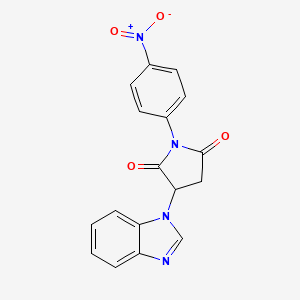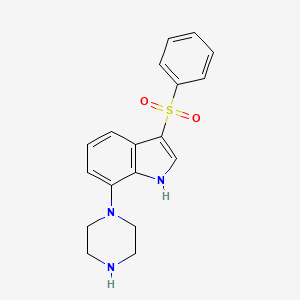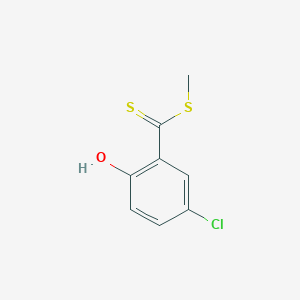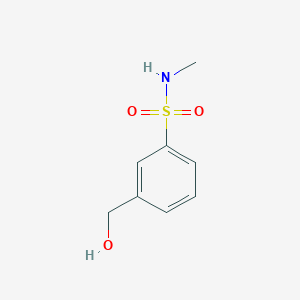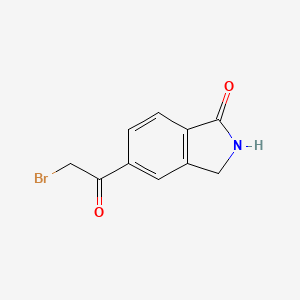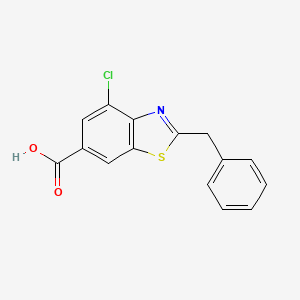
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
The synthesis of tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxypropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperazine, tert-butyl chloroformate, 1-methoxypropan-2-ol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperazine is first reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-methoxypropan-2-ol to yield the final product, this compound.
Analyse Des Réactions Chimiques
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The tert-butyl and methoxypropan-2-yl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: The presence of a bromophenyl group in this compound can significantly alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl 4-(1-methoxypropan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-11(10-17-5)14-6-8-15(9-7-14)12(16)18-13(2,3)4/h11H,6-10H2,1-5H3 |
Clé InChI |
GGMQLYPTEVWKBG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)N1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



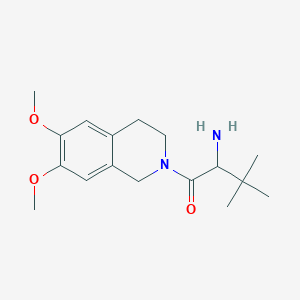
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)

